molecular formula C13H18FNO B11168028 N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide

N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide

Cat. No.: B11168028
M. Wt: 223.29 g/mol
InChI Key: QUGNQBROAYIBOF-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide: is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to an ethyl chain, which is further connected to a 3-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenethylamine and 3-methylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorophenethylamine is reacted with 3-methylbutanoyl chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, including its ability to interact with specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the amide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison: N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of a fluorophenyl group and a 3-methylbutanamide moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 3-methylbutanamide group can influence the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H18FNO/c1-10(2)9-13(16)15-8-7-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16)

InChI Key

QUGNQBROAYIBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(C=C1)F

Origin of Product

United States

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